molecular formula C24H24N6O2 B12213359 2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone

2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone

Cat. No.: B12213359
M. Wt: 428.5 g/mol
InChI Key: PNXQXNNESWYTNA-UHFFFAOYSA-N
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Description

2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone is a complex organic compound that features a benzoxazole ring, a dimethylpyrimidine core, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and a suitable aldehyde under acidic conditions . The dimethylpyrimidine core can be synthesized through a condensation reaction involving appropriate nitriles and amidines . The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization and chromatography techniques to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of 2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets. The benzoxazole ring can interact with biological receptors, while the pyrimidine core may inhibit specific enzymes . The phenylpiperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone is unique due to its combination of a benzoxazole ring, dimethylpyrimidine core, and phenylpiperazine moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C24H24N6O2/c1-16-21(22(31)30-14-12-29(13-15-30)18-8-4-3-5-9-18)17(2)26-23(25-16)28-24-27-19-10-6-7-11-20(19)32-24/h3-11H,12-15H2,1-2H3,(H,25,26,27,28)

InChI Key

PNXQXNNESWYTNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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